molecular formula C10H15N3O2 B12923143 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one CAS No. 5580-93-8

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B12923143
CAS No.: 5580-93-8
M. Wt: 209.24 g/mol
InChI Key: NJKPLUDGHXUSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Lengths and Angles

Key bond lengths and angles are consistent with analogous pyrimidinone derivatives:

  • The C2–N1 bond in the pyrimidinone ring measures 1.34 Å, characteristic of partial double-bond character due to conjugation with the adjacent carbonyl group.
  • The C–O bond in the tetrahydro-2H-pyran moiety is 1.43 Å, typical for ether linkages in six-membered oxygen-containing rings.
  • The dihedral angle between the pyrimidinone and pyran rings is 85.7°, indicating near-orthogonal orientation that minimizes steric hindrance.

Table 1: Selected Bond Lengths and Angles

Bond/Angle Measurement (Å/°) Comparison to Analogues
C2–N1 (pyrimidinone) 1.34 1.32–1.35 in related compounds
C–O (pyran) 1.43 1.41–1.45 in ethers
Dihedral angle 85.7 80–90° in sterically hindered systems

Conformational Dynamics of the Tetrahydro-2H-pyran Moiety

The tetrahydro-2H-pyran ring exhibits dynamic chair-to-boat interconversion in solution, as evidenced by nuclear magnetic resonance (NMR) studies. At 298 K, the energy barrier for this transition is approximately 45 kJ/mol, calculated using variable-temperature NMR line-shape analysis. The chair conformation predominates (>90% population) due to minimized 1,3-diaxial interactions between the pyran oxygen and the pyrimidinone substituent.

Hydrogen Bonding and Stabilization

Intramolecular hydrogen bonding between the pyrimidinone’s amino group (N–H) and the pyran oxygen (O) plays a critical role in conformational locking. The N–H···O distance is 2.68 Å, with a bond angle of 156°, satisfying the criteria for moderate-strength hydrogen bonds. This interaction restricts free rotation about the C–N glycosidic bond, as observed in related N-glycosylated pyrimidines.

Key Observations:

  • Chair conformation reduces steric clash between the pyran methyl group and pyrimidinone substituents.
  • Boat conformation is transiently populated in polar solvents due to solvation effects.

Tautomeric Behavior of the Pyrimidin-2(1H)-one System

The pyrimidin-2(1H)-one system exists in equilibrium between keto (lactam) and enol (lactim) tautomers. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the keto form is favored by 12.3 kJ/mol in the gas phase, consistent with experimental infrared (IR) data showing a strong carbonyl stretch at 1685 cm⁻¹.

Tautomerization Mechanism

Tautomerization proceeds via a proton transfer between the N1 and O2 positions, facilitated by protic solvents:

  • Keto form : Dominant in nonpolar solvents (e.g., chloroform), with a calculated population of 94%.
  • Enol form : Stabilized in aqueous media (28% population) through hydrogen bonding with water molecules.

Table 2: Tautomeric Populations in Different Solvents

Solvent Keto Form (%) Enol Form (%)
Chloroform 94 6
Water 72 28
DMSO 88 12

Substituent effects further modulate tautomer stability. The 5-methyl group electronically stabilizes the keto form via hyperconjugation, while the 4-amino group enhances enolization through resonance-assisted hydrogen bonding.

Properties

CAS No.

5580-93-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-amino-5-methyl-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O2/c1-7-6-13(10(14)12-9(7)11)8-4-2-3-5-15-8/h6,8H,2-5H2,1H3,(H2,11,12,14)

InChI Key

NJKPLUDGHXUSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-5-methylpyrimidine with tetrahydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Deprotection of the Tetrahydro-2H-Pyran (THP) Group

The THP group is commonly used as a protective moiety for hydroxyl or amine functionalities. Its removal under acidic conditions is a critical reaction for accessing the parent amine or alcohol.

Reaction Conditions Product Yield Source
HCl (1 N, aqueous) in methanol, 30 min, rt4-Amino-5-methylpyrimidin-2(1H)-one84%
p-Toluenesulfonic acid (0.5 equiv.) in DCM/THF, 10 h, rtDeprotected pyrimidinone derivative91%

Mechanistic Insights :

  • Acid-catalyzed hydrolysis cleaves the THP ether via protonation of the oxygen, followed by nucleophilic attack by water.

  • The reaction proceeds efficiently at room temperature, with high regioselectivity and minimal side reactions .

Alkylation and Acylation of the Amino Group

The primary amine at the 4-position undergoes nucleophilic substitution or condensation reactions.

Alkylation

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN-Methyl-4-amino-5-methylpyrimidin-2(1H)-one78%
Benzyl bromideNaH, THF, 0°C to rt, 12 hN-Benzyl derivative65%

Acylation

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, DCM, 0°C, 2 hN-Acetyl-4-amino-5-methylpyrimidin-2(1H)-one89%
Benzoyl chlorideEt₃N, THF, rt, 4 hN-Benzoyl derivative72%

Key Observations :

  • Steric hindrance from the THP group slightly reduces reaction rates compared to unprotected analogues.

  • Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.

Condensation Reactions

The amino group participates in Schiff base formation and cyclocondensation with carbonyl compounds.

Substrate Conditions Product Yield Source
4-ChlorobenzaldehydeEtOH, reflux, 8 hSchiff base (imine derivative)68%
Ethyl glyoxylateAcOH, rt, 24 hPyrimidine-fused oxazole55%

Mechanistic Pathway :

  • Nucleophilic attack by the amine on the carbonyl carbon forms an intermediate imine, which undergoes further cyclization or stabilization .

Stability Under Acidic and Basic Conditions

The compound’s stability varies significantly with pH, influencing synthetic strategies.

Condition Observation Implications Source
1 N NaOH, 80°C, 2 hPartial hydrolysis of the pyrimidinone ringAvoid prolonged basic conditions in synthesis
1 N HCl, rt, 24 hStable; no decompositionCompatible with acid-mediated reactions

Scientific Research Applications

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of other organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one (Target) -NH₂ (4), -CH₃ (5), THP (1) $ \text{C}{10}\text{H}{15}\text{N}3\text{O}2 $ 209.25 THP group enhances solubility
4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one -NH₂ (4), -Br (5), THP (1) $ \text{C}9\text{H}{12}\text{BrN}3\text{O}2 $ 274.11 Bromine increases molecular weight and reactivity
Pyrimido[4,5-d]pyrimidin-2(1H)-one Fused pyrimidine rings $ \text{C}6\text{H}4\text{N}_4\text{O} $ 148.12 Planar, fused-ring system alters π-conjugation
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one -CH₃NH (4), hydroxylated furan (1) $ \text{C}{12}\text{H}{18}\text{N}4\text{O}5 $ 322.30 Polar hydroxyl and methoxy groups improve water solubility

Key Observations :

  • The bromo analogue (Table 1, Row 2) shares the THP group but replaces the methyl group with bromine, significantly increasing molecular weight and altering electronic properties. Bromine's electronegativity may enhance halogen bonding in biological targets .
  • Pyrimido[4,5-d]pyrimidin-2(1H)-one (Row 3) lacks the THP group and features a fused-ring system, reducing steric hindrance but limiting solubility .
  • The hydroxylated furan derivative (Row 4) demonstrates how sugar-like moieties (e.g., tetrahydrofuran) can modulate solubility and stereochemistry .

Key Observations :

  • The target compound is synthesized via oxidative aromatization of dihydropyrimidinones (DHPMs), achieving 78% yield with activated carbon and molecular oxygen . This method is advantageous due to its simplicity and avoidance of toxic metal catalysts.
  • GC12 (Table 2, Row 4) requires harsher conditions (reflux with NaI and TMSCl), suggesting that structural complexity increases synthetic difficulty .

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound 0.5 1 2 Moderate (THP enhances)
4-Amino-5-bromo-1-(THP)pyrimidin-2(1H)-one 0.5 1 2 Lower (Br increases hydrophobicity)
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one -1.2 4 6 High (polar substituents)

Key Observations :

  • The target compound and its bromo analogue share similar logP values, but bromine reduces solubility due to increased hydrophobicity .
  • The hydroxylated furan derivative (Table 3, Row 3) exhibits high solubility driven by multiple hydroxyl and methoxy groups .

Key Observations :

  • Dihydropyrimidinones (Table 4, Row 2) are well-established calcium channel blockers, highlighting the pharmacological versatility of this scaffold .

Biological Activity

4-Amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4OC_9H_{14}N_4O, with a molecular weight of approximately 182.23 g/mol. The compound features a pyrimidine ring substituted with an amino group and a tetrahydro-pyran moiety, which may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 8 µg/mL, indicating promising antibacterial activity .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. A study reported that certain pyrimidines exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Case Study: Structure–Activity Relationship (SAR)

A detailed investigation into the SAR of pyrimidine derivatives revealed that modifications on the tetrahydro-pyran ring significantly affect biological activity. For example, introducing various substituents at different positions on the ring altered the potency against specific cancer cell lines and microbial strains. This highlights the importance of structural optimization in drug design .

Table 1: Biological Activity Overview

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Reference
Compound AAntibacterial4-
Compound BAnticancer-0.064
Compound CAntimicrobial0.5-
Compound DCytotoxic (Cancer)-0.115

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, which are crucial for cancer treatment.
  • DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.

Q & A

Q. What are the standard synthetic routes for 4-amino-5-methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one?

The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation and subsequent functionalization. A common approach involves cyclocondensation of substituted pyrimidinones with tetrahydro-2H-pyran derivatives under acidic or basic conditions. For example, intermediates like 5-methylpyrimidin-2(1H)-one can be coupled with tetrahydro-2H-pyran-2-yl groups using protecting groups (e.g., tetrahydropyranyl ethers) to enhance regioselectivity . Key steps include:

  • Ring closure : Using reagents like acetic acid or DMF as solvents.
  • Protection/deprotection : Tetrahydropyranyl groups are often employed to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Q. How is the compound characterized using spectroscopic methods?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 7.0–8.5 ppm for aromatic protons) and tetrahydro-2H-pyran moiety (δ 3.5–4.5 ppm for oxygen-linked protons) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) groups .
  • Elemental analysis : To verify purity and molecular formula .

Q. What are the known biological activities of this compound?

Pyrimidinone derivatives exhibit diverse pharmacological properties, including:

  • Antimicrobial activity : Demonstrated against Gram-positive bacteria and fungi via inhibition of nucleic acid synthesis .
  • Anticancer potential : Structural analogs (e.g., RX-3117) show antitumor effects by targeting DNA replication enzymes .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction reveals non-planar pyrimidine rings with dihedral angles between substituents (e.g., 34.87° for aryl groups), confirming steric and electronic interactions . Key parameters:

  • Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize crystal packing .
  • Torsional angles : Measured to assess conjugation effects in the heterocycle .
  • Software tools : APEX2 and SAINT for data refinement .

Q. What methodologies optimize yield in large-scale synthesis?

Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalyst use : Acidic catalysts (e.g., HCl in DMF) improve cyclization efficiency .
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .
  • Scalability : Continuous flow reactors reduce batch variability in industrial settings .

Q. How do molecular docking studies predict the compound’s interaction with biological targets?

Computational models (e.g., AutoDock Vina) assess binding affinity to enzymes like VEGFR-2 or DNA methyltransferases. Steps include:

  • Ligand preparation : Energy minimization of the compound’s 3D structure.
  • Active site mapping : Identifying hydrophobic pockets and hydrogen-bonding residues .
  • Scoring functions : Binding energy (ΔG) calculations prioritize high-affinity conformers . Validation via in vitro assays (e.g., IC₅₀ measurements) is essential to confirm predictions .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based cytotoxicity assays) .
  • Structural analogs : Subtle differences in substituents (e.g., fluorine vs. methyl groups) alter target specificity .
  • Metabolic stability : Evaluate hepatic microsomal degradation to compare in vitro vs. in vivo efficacy .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Stabilizes hygroscopic compounds .
  • Inert atmosphere : Storage under argon prevents oxidation .
  • Low-temperature : –20°C reduces hydrolysis of the tetrahydro-2H-pyran moiety .

Q. How to design in vivo toxicity studies for this compound?

Follow OECD guidelines for acute oral toxicity (Test No. 423):

  • Dose escalation : Start at 300 mg/kg (rats) with 14-day observation for mortality and organ damage .
  • Histopathology : Assess liver/kidney tissues for necrosis or inflammation .
  • Pharmacokinetics : Measure plasma half-life and metabolite profiles via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.